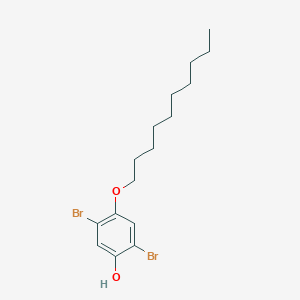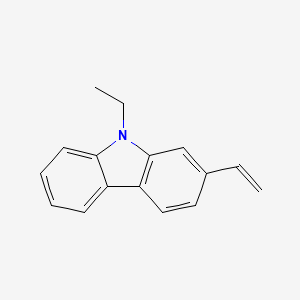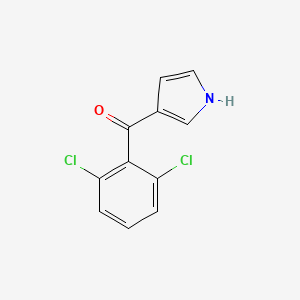
2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone
Vue d'ensemble
Description
2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone, also known as 2,6-DCPM, is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a synthetic analog of the naturally occurring compound phenol, and is used as a building block in the synthesis of many other compounds. 2,6-DCPM is a highly versatile compound, and its unique properties make it an ideal choice for many applications.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Compounds related to 2,6-Dichlorophenyl-(1H-pyrrol-3-YL)methanone have been synthesized and studied for their potential as anticancer and antimicrobial agents. Research involving the synthesis of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has shown promising results against cancer cell lines and pathogenic bacterial and fungal strains. These findings highlight the compounds' potential utility in overcoming resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of these compounds with biological targets, providing insights into their potential mechanisms of action. Such studies are crucial for drug development, offering a pathway to designing more effective antimicrobial and anticancer agents (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, K. Vanasundari, 2021).
Synthesis and Characterization
The synthesis and structural characterization of compounds bearing the pyrrol-3-yl methanone group have been thoroughly investigated. Techniques such as X-ray diffraction studies have confirmed the molecular structures of these compounds, laying the groundwork for further exploration of their pharmaceutical applications (B. Lakshminarayana, J. S. Prasad, T. Venu, B. K. Manuprasad, M. A. Sridhar, S. Shashikanth, 2009).
Pharmaceutical Formulation
Research into the development of suitable formulations for poorly water-soluble compounds has shown that solubilized, precipitation-resistant formulations can achieve higher plasma concentrations in vivo. This is significant for the clinical evaluation of new drug candidates, including those based on pyrrol-3-yl methanone derivatives (Lori Burton, William Ying, R. Gandhi, Ronald C West, Christine S. Huang, S. Zhou, Keyur R. Shah, Jinling Chen, X. Shen, 2012).
Advanced Chemical Synthesis Techniques
Efficient synthetic methodologies, including microwave-assisted synthesis and one-pot procedures, have been developed for the preparation of pyrrol-3-yl methanone derivatives. These techniques offer advantages such as higher yields, environmental friendliness, and reduced reaction times, which are beneficial for the scalable production of these compounds for research and therapeutic applications (R. Kaur, Kapil Kumar, 2018).
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-2-1-3-9(13)10(8)11(15)7-4-5-14-6-7/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNZXANJCXCHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CNC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587524 | |
| Record name | (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893612-69-6 | |
| Record name | (2,6-Dichlorophenyl)(1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



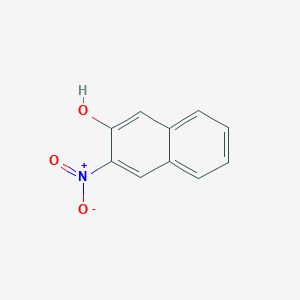
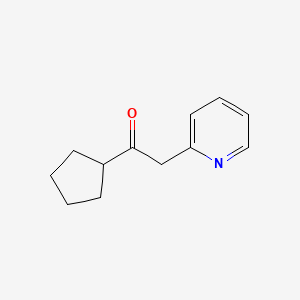
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(fluoro)phenyl]-3-pyridinecarboxylic acid](/img/structure/B1627116.png)



![4-O-Acetyl-2,6-anhydro-1-O-[tert-butyl(diphenyl)silyl]-5-deoxy-3-O-{2,3,4-tri-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-galactopyranosyl}-D-arabino-hex-5-enitol](/img/structure/B1627122.png)
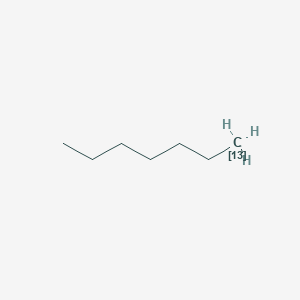
![[(2R,3R)-3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B1627127.png)


